Cas no 6833-64-3 (1,2-Benzenediol,4-(2-phenyldiazenyl)-)
6833-64-3 structure
Product Name:1,2-Benzenediol,4-(2-phenyldiazenyl)-
CAS No:6833-64-3
MF:C12H10N2O2
MW:214.220002651215
CID:523828
PubChem ID:351570
Update Time:2025-04-19
1,2-Benzenediol,4-(2-phenyldiazenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Benzenediol,4-(2-phenyldiazenyl)-
- 4-(2-phenylhydrazinyl)cyclohexa-3,5-diene-1,2-dione
- 4-(Phenylazo)benzene-1,2-diol
- DTXSID10419760
- NSC522192
- SCHEMBL11698720
- 6833-64-3
- NSC-522192
- 3,4-Dihydroxyazobenzol
-
- Inchi: 1S/C12H10N2O2/c15-11-7-6-10(8-12(11)16)14-13-9-4-2-1-3-5-9/h1-8,15-16H/b14-13+
- InChI Key: YEKGDBDTKZUJES-BUHFOSPRSA-N
- SMILES: OC1=C(C=CC(=C1)/N=N/C1C=CC=CC=1)O
Computed Properties
- Exact Mass: 214.074
- Monoisotopic Mass: 214.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 352
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.2A^2
- XLogP3: 3
Experimental Properties
- Density: 1.29
- Boiling Point: 271.1°Cat760mmHg
- Flash Point: 101°C
- Refractive Index: 1.637
1,2-Benzenediol,4-(2-phenyldiazenyl)- Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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